

# Endosulfan sulfate residues in agricultural products

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## Compound of Interest

Compound Name: Endosulfan Sulfate

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An In-depth Technical Guide to **Endosulfan Sulfate** Residues in Agricultural Products

## Introduction

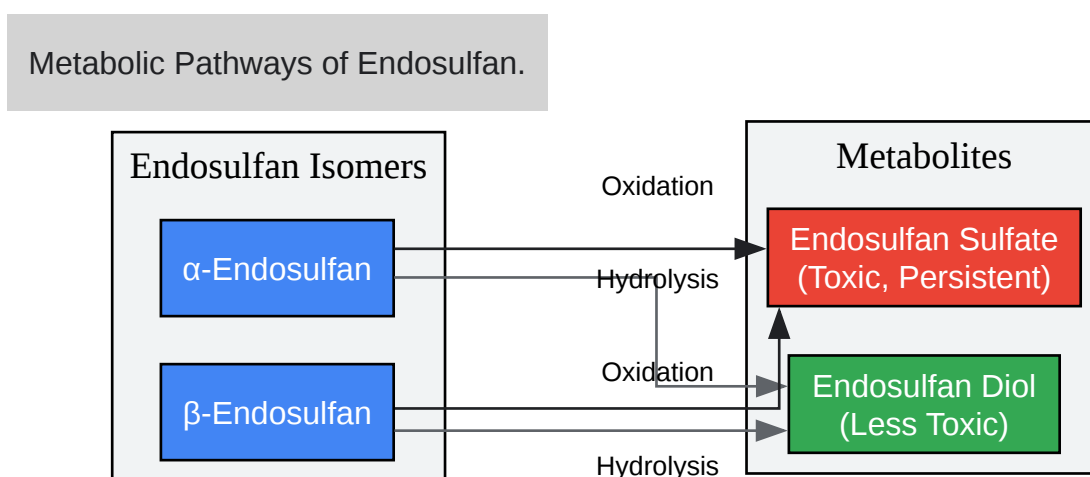
Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that has been used extensively in agriculture worldwide.[1][2] It exists as a mixture of two stereoisomers,  $\alpha$ -endosulfan and  $\beta$ -endosulfan, typically in a 7:3 ratio.[1][3] In the environment, as well as in plant and animal tissues, endosulfan is oxidized to form its primary metabolite, **endosulfan sulfate**. [4][5]

Due to its acute toxicity, potential for bioaccumulation, persistence in the environment, and role as an endocrine disruptor, a global ban on the manufacture and use of endosulfan was implemented under the Stockholm Convention in 2011.[6] However, **endosulfan sulfate** is often more persistent than its parent isomers.[2][4] Consequently, despite the ban, residues of endosulfan and particularly **endosulfan sulfate** can still be detected in soils with a history of its application and may be taken up by crops, posing a continued risk to human health and the environment.[2][7][8]

This technical guide provides a comprehensive overview of **endosulfan sulfate** residues in agricultural products, focusing on its formation, residue levels, analytical methodologies for its detection, and toxicological significance, intended for researchers, scientists, and professionals in related fields.

## Metabolism and Environmental Fate

Endosulfan released into the environment undergoes transformation through biotic and abiotic processes. The primary metabolic pathway involves the oxidation of the sulfite group to a sulfate, forming **endosulfan sulfate**. This conversion can occur in soil, on plant surfaces, and within animal systems.[4][5] A secondary pathway is hydrolysis, which breaks down endosulfan to the less toxic endosulfan diol.[4][5] **Endosulfan sulfate** exhibits toxicity similar to the parent compound and is generally more persistent, making it a key compound of concern in residue monitoring.[3][4]



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Caption: Metabolic Pathways of Endosulfan.

## Quantitative Data on Residue Levels

The concentration of **endosulfan sulfate** in agricultural products is highly variable, depending on historical use, crop type, and environmental conditions. Data from supervised trials and monitoring studies indicate that **endosulfan sulfate** can constitute a significant portion of the total residue.

Table 1: Examples of Endosulfan and **Endosulfan Sulfate** Residues in Agricultural Commodities

Commodity	Application Rate	$\alpha$ & $\beta$ Endosulfan (ppm)	Endosulfan Sulfate (ppm)	Total Residue (ppm)	Source
Cottonseed	1 lb a.i./acre	0.20	0.05	0.25	<a href="#">[9]</a>
Cottonseed	3 lb a.i./acre	0.80	0.36	1.16	<a href="#">[9]</a>
Cotton Hulls	3 lb a.i./acre	1.00	0.10	1.10	<a href="#">[9]</a>
Crude Cottonseed Oil	3 lb a.i./acre	0.24	0.04	0.28	<a href="#">[9]</a>
Okra Fruit (0 days)	0.5 kg a.i./ha	0.45 (Total $\alpha+\beta$ )	0.04	0.49	<a href="#">[10]</a>
Okra Fruit (7 days)	0.5 kg a.i./ha	0.04 (Total $\alpha+\beta$ )	0.03	0.07	<a href="#">[10]</a>
Cucumber (Indoor, 15d)	20 mg/kg soil	Not specified	Not specified	7.8	<a href="#">[8]</a>
Cucumber (Indoor, 15d)	40 mg/kg soil	Not specified	Not specified	14.5	<a href="#">[8]</a>
Lettuce, Cauliflower, Cabbage	Not specified	Endosulfan B majority	25% to 50% of total	Not specified	<a href="#">[9]</a>

Note: "Total Residue" is generally defined as the sum of  $\alpha$ -endosulfan,  $\beta$ -endosulfan, and **endosulfan sulfate**.[\[11\]](#)

## Maximum Residue Limits (MRLs)

Regulatory bodies have established MRLs for endosulfan in various food commodities. The residue definition for compliance with MRLs typically includes the sum of  $\alpha$ - and  $\beta$ -isomers and **endosulfan sulfate**.[\[11\]](#) Following the global ban, many jurisdictions are lowering these MRLs to the limit of quantification (LOQ).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Selected Codex Alimentarius MRLs for Endosulfan

Commodity Code	Commodity Name	MRL (mg/kg)	Residue Definition Note
AO02000	Tea, Green, Black	10	Sum of isomers and sulfate
SO0691	Cotton seed	0.3	Sum of isomers and sulfate
VC0424	Cucumber	1	Sum of isomers and sulfate
FB0275	Tomato	0.5	Sum of isomers and sulfate
SO0448	Soya bean (dry)	1	Sum of isomers and sulfate
MM0095	Meat	0.2 (fat)	Sum of isomers and sulfate
ML0106	Milks	0.01	Sum of isomers and sulfate

Source: Codex Alimentarius Pesticide Database.[11]

## Experimental Protocols for Residue Analysis

The accurate determination of **endosulfan sulfate** residues requires robust analytical methods involving sample extraction, cleanup, and instrumental analysis.

### Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to efficiently extract the analytes from the complex food matrix and remove interfering substances.[15][16]

- Liquid-Liquid Extraction (LLE): A traditional method where samples are homogenized and extracted with an organic solvent mixture (e.g., benzene/isopropanol or hexane/acetone).[9][17] The extract is then partitioned with an immiscible solvent to separate the analytes.

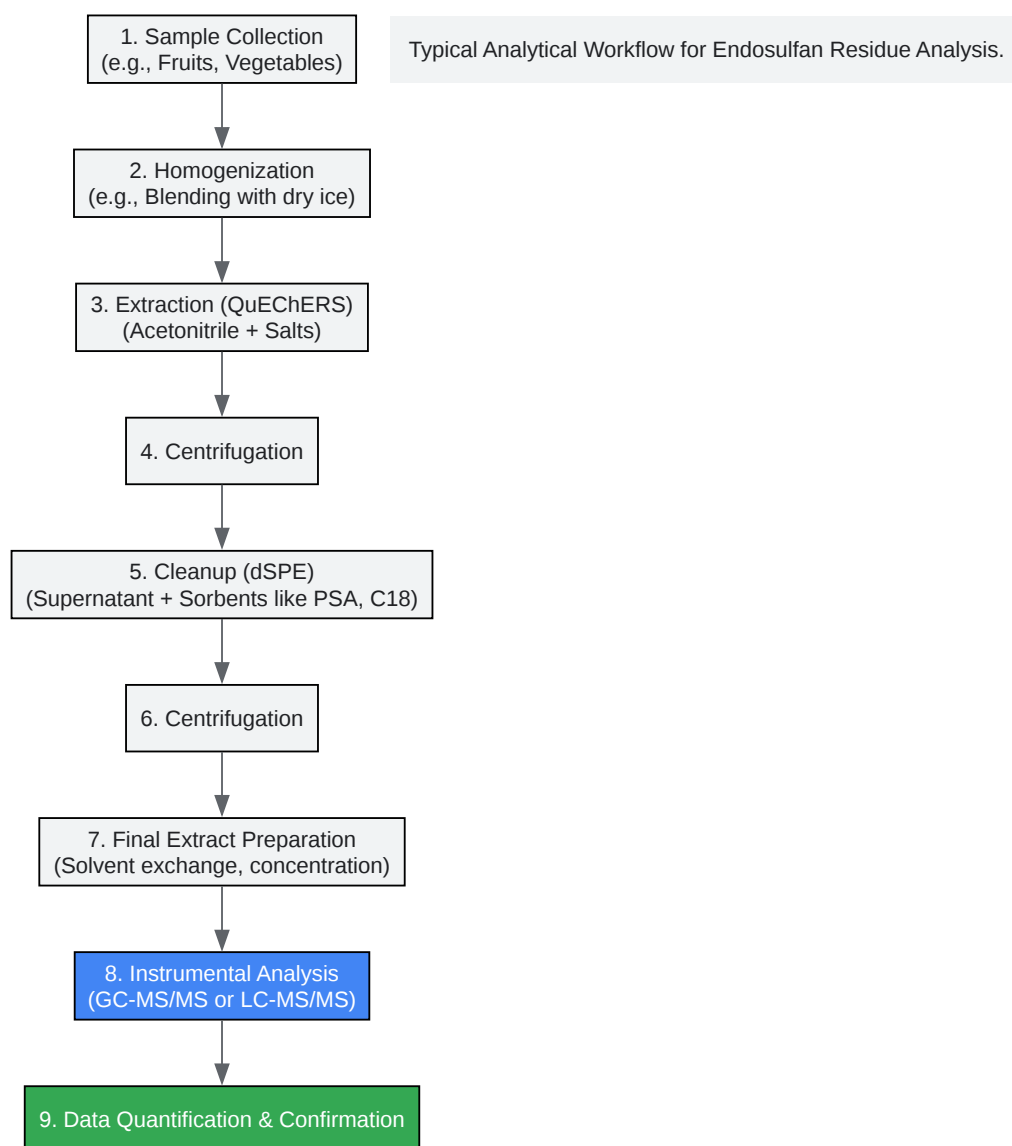
- Solid-Phase Extraction (SPE): SPE is commonly used for cleanup.[\[15\]](#)[\[18\]](#) The crude extract is passed through a cartridge containing a solid adsorbent (e.g., Florisil, silica, or alumina) that retains interfering matrix components while allowing the endosulfan residues to be eluted with a suitable solvent.[\[19\]](#)
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a prevalent method for pesticide residue analysis in food.[\[20\]](#)[\[21\]](#)
  - Extraction: A homogenized sample (e.g., 10-15 g) is vigorously shaken with acetonitrile in a centrifuge tube containing salts, typically magnesium sulfate ( $\text{MgSO}_4$ ) to remove water and sodium acetate ( $\text{NaOAc}$ ) or sodium citrate for buffering.
  - Cleanup (Dispersive SPE): An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. For fatty matrices, this often includes primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and  $\text{MgSO}_4$  to remove residual water. The tube is shaken and then centrifuged.
  - The final supernatant is collected for analysis.[\[20\]](#)

## Instrumental Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques for the quantification of **endosulfan sulfate**.

- Gas Chromatography (GC):
  - Detector: Historically, an Electron Capture Detector (ECD) was used due to its high sensitivity to halogenated compounds like endosulfan.[\[15\]](#) However, GC coupled with Mass Spectrometry (GC-MS or GC-MS/MS) is now preferred for its superior selectivity and confirmation capabilities.[\[18\]](#)[\[20\]](#)[\[22\]](#)
  - Typical Protocol:
    - Injection: A 1-2  $\mu\text{L}$  aliquot of the final extract is injected.

- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium.
- Oven Temperature Program: A gradient program is used to separate the analytes, for example, starting at 90°C, ramping to 180°C, and then to 280°C.
- MS Detection: Operated in either selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for GC-MS/MS to achieve high sensitivity and selectivity.[19] Characteristic ions for **endosulfan sulfate** include m/z 386, 388, and 422.[19][22]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an effective alternative, particularly for complex matrices.[21][23][24]
  - Typical Protocol:
    - Column: A reverse-phase C18 column is commonly used.[23]
    - Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with ammonium acetate) and organic solvents (e.g., acetonitrile and/or methanol).[23]
    - Ionization: Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI) is employed.[23][24]
    - MS/MS Detection: Operated in MRM mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.



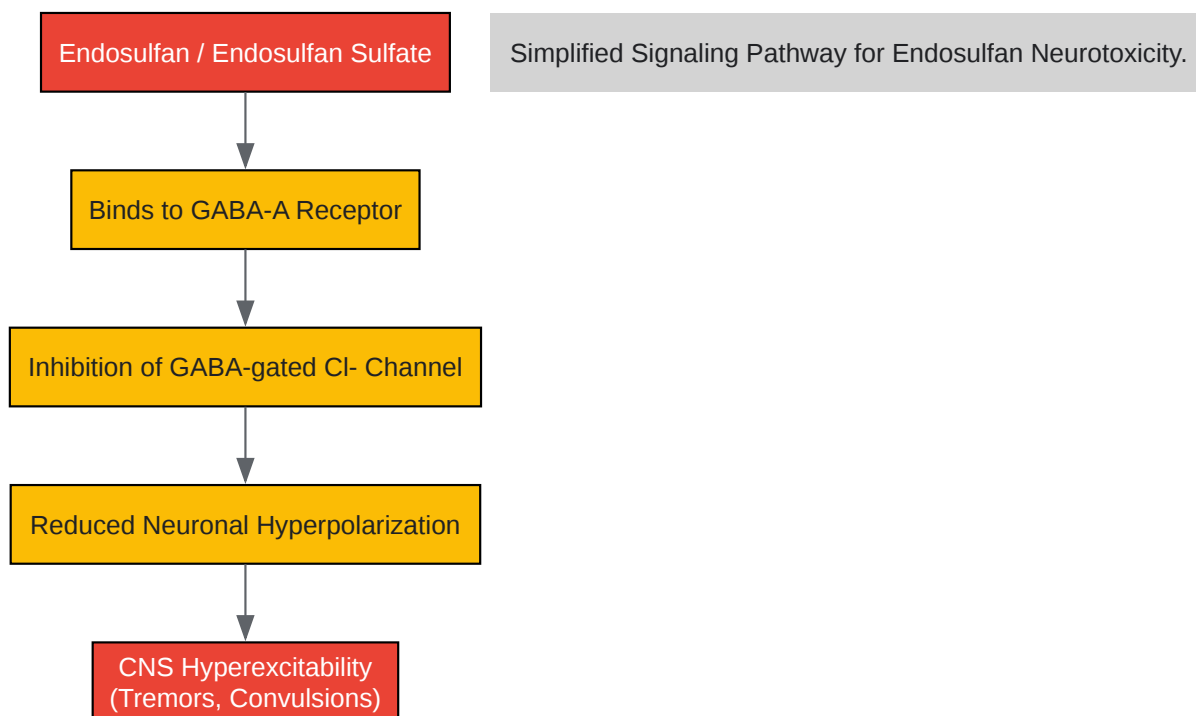
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Caption: Typical Analytical Workflow for Endosulfan Residue Analysis.

## Toxicological Significance

Endosulfan is a neurotoxin in both insects and mammals.[6] Its primary mechanism of action is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[6] By blocking the inhibitory action of GABA, endosulfan leads to CNS stimulation, hyperexcitability, and convulsions.[5] Studies have shown that **endosulfan sulfate** exhibits a toxicity profile very similar to that of its parent compound.[3] Therefore, from

a risk assessment perspective, it is crucial to consider the combined residues of the parent isomers and the sulfate metabolite.



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Caption: Simplified Signaling Pathway for Endosulfan Neurotoxicity.

## Conclusion

**Endosulfan sulfate** is a toxic and persistent metabolite of the banned insecticide endosulfan. Its continued presence in agricultural soils creates a potential pathway for contamination of food products. This guide has outlined the formation, prevalence, and regulatory limits of **endosulfan sulfate** residues. Furthermore, it has provided detailed protocols for modern analytical techniques, such as QuEChERS sample preparation followed by GC-MS/MS or LC-MS/MS analysis, which are essential for the sensitive and specific monitoring of these residues. Given that the toxicity of **endosulfan sulfate** is comparable to the parent compound, its inclusion in residue definitions and risk assessments is critical for ensuring food safety and



protecting public health. Continuous monitoring and research are necessary to understand the long-term fate of these residues in the agroecosystem.

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